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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental physical and
chemical properties of 2-Nitrophenethyl alcohol (CAS No. 15121-84-3). As a critical
intermediate in synthetic organic chemistry and drug development, a thorough understanding
of its characteristics is paramount for its effective and safe utilization. This document delineates
its molecular structure, core physicochemical constants, solubility profile, and detailed
spectroscopic signatures (*H NMR, 3C NMR, and IR). Furthermore, it furnishes detailed, field-
proven experimental protocols for the verification of these properties, ensuring scientific
integrity and reproducibility. Safety and handling protocols, derived from authoritative sources,
are also presented to ensure best laboratory practices.

Introduction: Strategic Importance in Synthesis

2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol, is a bifunctional organic
molecule of significant interest in chemical synthesis. Its structure, which incorporates a
primary alcohol and a nitroaromatic moiety, offers two distinct points for chemical modification.
This versatility makes it a valuable precursor for the synthesis of a wide array of complex
molecules, including indole derivatives and other heterocyclic systems that form the backbone
of many pharmaceutical agents. The efficiency of synthetic routes, purification strategies, and
the ultimate formulation of active pharmaceutical ingredients (APIs) are all intrinsically linked to
the physical properties of the starting materials and intermediates. This guide serves as an
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authoritative resource for scientists, providing the in-depth knowledge required to confidently
handle and utilize 2-Nitrophenethyl alcohol in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's fundamental physical constants is the bedrock of its
application in a laboratory setting. These properties dictate the selection of appropriate reaction
conditions, solvents, and purification methods.

Molecular and Structural Attributes

e Chemical Formula: CsHoaNO3
e Molecular Weight: 167.16 g/mol [1]

o Appearance: Typically a brown or light yellow to brown liquid or solid, depending on purity
and temperature.[2]

Thermal and Density Data

The thermal properties of 2-Nitrophenethyl alcohol are crucial for predicting its behavior
during heating, distillation, and for assessing its physical state under various laboratory
conditions.

Table 1: Key Physical Constants of 2-Nitrophenethyl Alcohol
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Property Value Notes

The low melting point means
) ) this compound may be a liquid
Melting Point 2 °C (35.6 °F) )
at or slightly above standard

room temperature.

Subject to decomposition at
. . high temperatures. Vacuum
Boiling Point 267 °C (513 °F) at 760 mmHg o
distillation is recommended for

purification.

) The compound is denser than
Density 1.19 g/mL at 25 °C ter[1]
water.

Causality Behind Experimental Choices: The high boiling point of 2-Nitrophenethyl alcohol
necessitates the use of vacuum distillation for purification to prevent thermal decomposition,
which can occur at temperatures approaching its atmospheric boiling point. The choice of a
reduced pressure allows the compound to boil at a significantly lower temperature, preserving
its chemical integrity.

Experimental Determination of Physical Properties

The following protocols are self-validating systems for the determination of the key physical
constants of 2-Nitrophenethyl alcohol.

Melting Point Determination using a Mel-Temp
Apparatus

Objective: To accurately determine the melting point range of 2-Nitrophenethyl alcohol.
Methodology:

o Sample Preparation: A small amount of finely powdered, dry 2-Nitrophenethyl alcohol is
packed into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp
apparatus.
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e Rapid Preliminary Measurement: A rapid heating rate is initially applied to obtain an
approximate melting point.

o Accurate Measurement: The apparatus is allowed to cool to at least 20 °C below the
approximate melting point. A fresh sample is then heated at a slow rate (1-2 °C per minute)
as the temperature approaches the expected melting point.

o Data Recording: The temperature at which the first droplet of liquid is observed and the
temperature at which the entire sample becomes a clear liquid are recorded as the melting
point range.

Diagram 1: Workflow for Melting Point Determination
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Sample Preparation

Finely powder the solid sample

'

Pack into capillary tube (2-3 mm height)

Measuiement

Place capillary in Mel-Temp apparatus

'

Conduct rapid heating for approximate MP

'

Cool apparatus >20°C below approx. MP

'

Heat new sample slowly (1-2°C/min) near MP

'

Record temperature range from first droplet to completely liquid

Click to download full resolution via product page

Caption: A stepwise process for accurate melting point determination.

Solubility Profile
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The solubility of 2-Nitrophenethyl alcohol is a key factor in selecting appropriate solvents for
reactions, extractions, and chromatographic purification.

Table 2: Solubility Characteristics

Solvent Solubility Rationale

The polar hydroxyl group
allows for some interaction
Water Insoluble/Sparingly Soluble (<1  with water, but the nonpolar
mg/mL)[1] benzene ring dominates,
leading to poor aqueous

solubility.

] "Like dissolves like"; the
Organic Solvents (e.g., )
overall polarity of the molecule
Chloroform, Methanol, Soluble

is compatible with common
Ethanol)

organic solvents.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its
structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

IH NMR (Proton NMR): The *H NMR spectrum of 2-Nitrophenethyl alcohol will exhibit
characteristic signals for the aromatic and aliphatic protons. The electron-withdrawing nitro
group significantly influences the chemical shifts of the adjacent aromatic protons, causing
them to appear further downfield.

Table 3: Predicted *H NMR Spectral Data for 2-Nitrophenethyl Alcohol
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Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)

Aromatic Protons ~7.3-8.1 Multiplet (m) 4H

-CH:- (adjacent to )
~3.2 Triplet (t) 2H

aryl)

-CH:- (adjacent to - )
~3.9 Triplet (t) 2H

OH)

-OH Variable Broad Singlet (br s) 1H

13C NMR (Carbon NMR): The 13C NMR spectrum provides information on the number of unique
carbon environments in the molecule.

Table 4: Predicted 13C NMR Spectral Data for 2-Nitrophenethyl Alcohol

Carbon Assignment Chemical Shift (6, ppm)
Aromatic C-NOz2 ~149

Aromatic CH ~124 - 134

Aromatic C-CH: ~136

-CH:- (adjacent to aryl) ~36

-CH:- (adjacent to -OH) ~61

Experimental Protocol: NMR Sample Preparation

o Sample Weighing: Accurately weigh 5-25 mg of 2-Nitrophenethyl alcohol for *H NMR (or
50-100 mg for 3C NMR) into a clean, dry vial.

» Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) to the
vial.

o Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
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« Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean NMR tube.

e Capping and Labeling: Securely cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a
molecule.

Table 5: Characteristic IR Absorption Bands for 2-Nitrophenethyl Alcohol

Functional Group Wavenumber (cm~—?) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

N=0O Asymmetric Stretch

(Nitro) 1500 - 1550 Strong

N=0O Symmetric Stretch (Nitro) 1340 - 1380 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-0O Stretch (Alcohol) 1050 - 1260 Strong

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

e Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a
background scan to capture the spectrum of the ambient environment.

o Sample Application: Place a small amount of 2-Nitrophenethyl alcohol directly onto the
ATR crystal.

o Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the
sample and the crystal.
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e Sample Scan: Acquire the FTIR spectrum of the sample.

» Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g.,
isopropanol) and a soft tissue.

Diagram 2: Spectroscopic Analysis Workflow

NMR Spectroscopy ATR-FTIR Spectroscopy

Weigh Sample (5-100 mg) Perform Background Scan

i i
Dissolve in Deuterated Solvent (~0.7 mL) Place Sample on ATR Crystal
i i
Filter into NMR Tube Apply Pressure

i i

Acquire *H and 13C Spectra Acquire IR Spectrum

Click to download full resolution via product page
Caption: Standard workflows for NMR and ATR-FTIR analysis.

Safety and Handling

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.
The following information is based on the Globally Harmonized System (GHS) of Classification
and Labelling of Chemicals.

e GHS Pictograms:
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o Health Hazard: Indicates potential for skin irritation, eye irritation, and respiratory irritation.

o Exclamation Mark: Indicates that the substance may be harmful if swallowed.

e Hazard Statements:

(¢]

H302: Harmful if swallowed.[1]

[¢]

H315: Causes skin irritation.[1]

[¢]

H319: Causes serious eye irritation.[1]

[e]

H335: May cause respiratory irritation.[1]
e Precautionary Statements:
o Prevention:
» P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
» P280: Wear protective gloves/protective clothing/eye protection/face protection.
o Response:

» P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

» P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling
this compound.

Conclusion

This technical guide has synthesized the essential physicochemical data for 2-Nitrophenethyl
alcohol, providing a robust framework for its application in a scientific setting. The detailed
properties, validated experimental protocols, and comprehensive safety information herein are
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designed to empower researchers, scientists, and drug development professionals to utilize
this versatile chemical intermediate with precision, safety, and confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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